Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate structure
Methyl N-methylanthranilate structure
Nome do Produto:Methyl N-methylanthranilate
N.o CAS:85-91-6
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00017183
CID:34364
PubChem ID:6826

Methyl N-methylanthranilate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(methylamino)benzoate
    • Methyl N-methylanthranilate
    • Dimethyl Anthranilate
    • Methyl 2-methylaminobenzoate
    • N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate
    • 2,6-Dimethoxyphenol
    • N-Methylanthranilic Acid Methyl Ester
    • N-Methyl-2-aminobenzoic Acid Methyl Ester
    • Methyl N-Methyl-2-aminobenzoate
    • Methyl methylaminobenzoate
    • Methyl methanthranilate
    • Methyl methylanthranilate
    • Benzoic acid, 2-(methylamino)-, methyl ester
    • 2-Methylaminomethyl benzoate
    • Methyl N-methyl anthranilate
    • N-Methylanthranilic acid, methyl ester
    • Methyl o-(methylamino)benzoate
    • Methyl N-methyl-o-anthranilate
    • Methyl-N-methylanthranilate
    • 2-Methylaminobenzoic acid methyl ester
    • Anthranilic acid, N-methyl-, methy
    • Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)
    • 2-(Methylamino)benzoic acid methyl ester
    • NSC 9406
    • MDL: MFCD00017183
    • Inchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
    • Chave InChI: GVOWHGSUZUUUDR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC)=CC=CC=1)OC
    • BRN: 607217

Propriedades Computadas

  • Massa Exacta: 165.07900
  • Massa monoisotópica: 165.078979
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 159
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 38.3
  • Peso Molecular: 165.19
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: 2.3

Propriedades Experimentais

  • Cor/Forma: It is a colorless to yellowish liquid with fluorescence. With orange like aroma and floral fragrance
  • Densidade: 1.126 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 17-19 °C (lit.)
  • Ponto de ebulição: 255°C
  • Ponto de Flash: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Índice de Refracção: n20/D 1.579(lit.)
    n20/D 1.580
  • PH: 7-8 (H2O, 20℃)
  • Solubilidade: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.
  • PSA: 38.33000
  • LogP: 1.58790
  • Odor: ORANGE & MANDARIN-PEEL-LIKE ODOR
  • Índice de Refracção: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C
  • FEMA: 2718 | METHYL N-METHYLANTHRANILATE
  • Solubilidade: It is almost insoluble in glycerol and water, slightly soluble in propylene glycol, and soluble in most non-volatile oil, volatile oil, mineral oil, ethanol and benzyl benzoate.

Methyl N-methylanthranilate Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36-S36/37/39-S22
  • RTECS:CB3500000
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Cold storage (approximately 4 C)

Methyl N-methylanthranilate Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl N-methylanthranilate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Cooke Chemical
A3107812-500G
Dimethyl anthranilate
85-91-6 98%
500g
RMB 699.20 2025-02-20
Enamine
EN300-16144-50.0g
methyl 2-(methylamino)benzoate
85-91-6 95%
50.0g
$50.0 2023-07-10
Life Chemicals
F1943-0188-0.5g
Methyl N-methylanthranilate
85-91-6 95%+
0.5g
$19.0 2023-09-06
Chemenu
CM160631-500g
Methyl 2-(methylamino)benzoate
85-91-6 95%
500g
$204 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W271810-SAMPLE-K
Methyl N-methylanthranilate
85-91-6 natural, ≥98%, FG
587.6 2021-05-17
Life Chemicals
F1943-0188-1g
Methyl N-methylanthranilate
85-91-6 95%+
1g
$21.0 2023-09-06
Cooke Chemical
A3107812-100G
Dimethyl anthranilate
85-91-6 98%
100g
RMB 165.60 2025-02-20
Chemenu
CM160631-500g
Methyl 2-(methylamino)benzoate
85-91-6 95%
500g
$204 2021-06-16
TRC
M291976-100mg
Methyl 2-(Methylamino)benzoate
85-91-6
100mg
$ 64.00 2023-09-07
Life Chemicals
F1943-0188-2.5g
Methyl N-methylanthranilate
85-91-6 95%+
2.5g
$40.0 2023-09-06

Methyl N-methylanthranilate Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Reactions of anthranilium salts with nucleophiles: adduct formation and rearrangement
Vander Meer, Robert K.; et al, Journal of Organic Chemistry, 1984, 49(18), 3373-7

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, 100 °C
1.2 Reagents: Water
Referência
Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines
Liu, Xingfeng; et al, Organic Letters, 2023, 25(5), 726-731

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  6 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referência
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Methanol ,  Acetonitrile ;  1 h, rt
Referência
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  10 min, rt
1.2 16 h, 45 °C; 45 °C → rt
1.3 Reagents: Water ;  20 min, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referência
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Synthetic Routes 6

Condições de reacção
1.1 overnight, rt
Referência
Synthesis and bioactivity evaluation of anthranilic diamide derivatives as green potential insecticides
Liu, Zhiqiang; et al, Progress in Environmental Science and Technology, 2011, 3, 105-108

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc Solvents: 1,4-Dioxane ,  Water ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Referência
The effect of hydrogen bond on Bronsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins
Li, Ting-Ting; et al, Tetrahedron, 2015, 71(38), 7003-7009

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Water ;  24 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referência
Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group
Dong, Jiawei; et al, Journal of Organic Chemistry, 2015, 80(24), 12588-12593

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  50 °C
Referência
Chemoselectivity for Alkene Cleavage by Palladium-Catalyzed Intramolecular Diazo Group Transfer from Azide to Alkene
Frost, Grant B. ; et al, Chemistry - A European Journal, 2019, 25(7), 1727-1732

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Sulfuric acid ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referência
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Cheng, Yih-Dih; et al, Organic & Biomolecular Chemistry, 2011, 9(20), 7113-7125

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referência
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 23 °C
1.2 Reagents: Sodium borohydride ;  2 - 12 h, 60 °C
Referência
Photocatalytic para-Selective C-H Functionalization of Anilines with Diazomalonates
Karmakar, Ujjwal; et al, Organic Letters, 2022, 24(33), 6137-6141

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Palladium diacetate ,  Potassium iodide Solvents: Dimethylformamide ;  13 h, 100 °C
Referência
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt
1.3 Reagents: Water
Referência
Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives as antimicrobial agents
Ji, Qing-Gang; et al, Medicinal Chemistry Research, 2014, 23(5), 2169-2177

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referência
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Pyridine ,  Cupric acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 rt; 4.5 h, reflux
Referência
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2
Gonzalez, Israel; et al, Organic Letters, 2009, 11(8), 1677-1680

Synthetic Routes 17

Condições de reacção
Referência
Studies on lactam acetals. Part V. Use in N-, O- and S-alkylations and esterification
Singh, Jujhar; et al, Indian Journal of Chemistry, 1981, (7), 596-7

Synthetic Routes 18

Condições de reacção
Referência
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Synthetic Routes 19

Condições de reacção
Referência
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Synthetic Routes 20

Condições de reacção
Referência
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Methyl N-methylanthranilate Raw materials

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85-91-6)Methyl N-methylanthranilate
A841487
Pureza:99%
Quantidade:1kg
Preço ($):186.0